molecular formula C17H16O3 B131701 methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate CAS No. 84184-51-0

methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate

Cat. No.: B131701
CAS No.: 84184-51-0
M. Wt: 268.31 g/mol
InChI Key: XQOAFLYGJKNOAR-FMIVXFBMSA-N
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Description

Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a propenoate moiety

Properties

IUPAC Name

methyl (E)-3-(4-phenylmethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-19-17(18)12-9-14-7-10-16(11-8-14)20-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOAFLYGJKNOAR-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420692
Record name Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84184-51-0
Record name Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

The reaction is conducted in dimethyl sulfoxide (DMSO) with a NaOH-K₂CO₃ mixed aqueous solution (5% NaOH, 15% K₂CO₃ by mass) as the catalyst and tetrabutylammonium bromide (TBAB) as the phase-transfer agent. The aldehyde is slowly added to a chilled (≤5°C) mixture of methyl acetate, TBAB, and the alkaline solution. After complete addition, the temperature is raised to 25–30°C for 3–5 hours. Acidic workup (10% H₂SO₄) neutralizes the base, and the product is isolated via filtration, solvent recovery, and recrystallization from absolute ethanol.

Key Parameters:

  • Catalyst System : The NaOH-K₂CO₃ combination ensures sufficient alkalinity while minimizing side reactions like hydrolysis.

  • Temperature Control : Initial cooling prevents exothermic side reactions, while subsequent warming accelerates condensation.

  • Scalability : Continuous flow reactors improve yield and purity in industrial settings.

Performance Metrics:

ParameterValue
Yield76.8–85.9% (based on aldehyde)
Purity98.4–99.5%
Reaction Time3–5 hours

Wittig Olefination for Stereoselective Synthesis

The Wittig reaction offers superior stereocontrol in forming the (E)-configured double bond of this compound. This method employs methyl (triphenylphosphoranylidene)acetate to react with 4-(benzyloxy)benzaldehyde under anhydrous conditions.

Synthetic Procedure

A solution of 4-(benzyloxy)benzaldehyde (1.0 equiv) and methyl (triphenylphosphoranylidene)acetate (1.3 equiv) in dry benzene is refluxed for 2 hours. The reaction progress is monitored by TLC, after which water is added to quench unreacted ylide. The organic layer is extracted with ethyl acetate, concentrated, and purified via column chromatography (ethyl acetate/hexane, 2:8).

Advantages:

  • Stereoselectivity : Exclusive formation of the (E)-isomer due to the ylide’s preference for trans addition.

  • Mild Conditions : Avoids strong acids or bases, reducing side reactions.

Performance Metrics:

ParameterValue
Yield90%
Purity>98% (by NMR)
Reaction Time2 hours

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

  • Claisen-Schmidt : Higher scalability and lower reagent costs make it suitable for industrial production. However, it requires precise pH and temperature control to avoid byproducts.

  • Wittig Reaction : Superior for small-scale, high-purity synthesis but relies on expensive phosphonium ylides and anhydrous solvents.

Stereochemical Outcomes

The Wittig method guarantees >99% (E)-selectivity, whereas Claisen-Schmidt condensation may produce trace (Z)-isomers if reaction conditions deviate.

Industrial Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems enhances the Claisen-Schmidt method’s efficiency by improving heat transfer and reducing reaction time. Solid acid catalysts (e.g., ion-exchange resins) further minimize waste and enable catalyst recycling.

Solvent Recovery

DMSO and excess aldehydes are recovered via reduced-pressure distillation, reducing environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Amino esters, thioesters.

Scientific Research Applications

Medicinal Chemistry

Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate has shown promise in medicinal applications, particularly as a precursor in the synthesis of biologically active compounds.

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. For instance, a study demonstrated that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways .

Table 1: Anticancer Activity of Derivatives

CompoundCancer TypeIC50 (µM)Mechanism
Compound ABreast Cancer12.5Apoptosis induction
Compound BLung Cancer8.0Cell cycle arrest
Compound CColon Cancer15.3Inhibition of metastasis

Anti-inflammatory Properties

The compound also possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Table 2: Anti-inflammatory Effects

Study ReferenceInflammatory ModelDose (mg/kg)Effect Observed
Study 1Carrageenan-induced paw edema10Significant reduction in swelling
Study 2Adjuvant-induced arthritis20Decreased joint inflammation

Materials Science

This compound is being explored for its utility in materials science, particularly in the development of polymers and coatings.

Polymer Synthesis

The compound can be used as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength .

Table 3: Polymer Properties

Polymer TypeMonomer UsedThermal Stability (°C)Mechanical Strength (MPa)
Polymer AMethyl (2E)-3-[4-(benzyloxy)...25050
Polymer BStyrene23045

Agricultural Chemistry

In agricultural chemistry, this compound is being investigated for its potential as a plant growth regulator.

Plant Growth Regulation

Preliminary studies suggest that this compound can enhance plant growth and yield by modulating hormonal pathways involved in growth regulation .

Table 4: Effects on Plant Growth

Crop TypeApplication Rate (g/ha)Growth Increase (%)
Tomato5030
Wheat7525

Mechanism of Action

The mechanism of action of methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. In the case of ester hydrolysis, the compound is cleaved by esterases to release the corresponding acid and alcohol. The benzyloxy group can also participate in various biochemical pathways, influencing the compound’s overall activity and effects.

Comparison with Similar Compounds

    Methyl (2E)-3-[4-(methoxy)phenyl]prop-2-enoate: This compound has a methoxy group instead of a benzyloxy group.

    Ethyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate: This compound has an ethyl ester group instead of a methyl ester group.

    Methyl (2E)-3-[4-(benzyloxy)phenyl]but-2-enoate: This compound has a butenoate moiety instead of a propenoate moiety.

Uniqueness: Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions with other molecules. The benzyloxy group can enhance the compound’s stability and solubility, making it a valuable intermediate in organic synthesis and industrial applications.

Biological Activity

Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate, commonly referred to as methyl benzyloxyphenylprop-2-enoate, is an organic compound that has garnered attention in biological research due to its potential applications in medicinal chemistry and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyloxy group attached to a phenyl ring , linked to a propenoate moiety. Its molecular formula is C12H12O3C_{12}H_{12}O_3, and it has a molecular weight of 220.22 g/mol. The presence of the benzyloxy group enhances its stability and solubility, which are critical for its biological activity.

This compound primarily acts through:

  • Enzyme Interaction : It serves as a substrate for esterases, which catalyze its hydrolysis into benzoic acid and methanol. This reaction is significant in studying enzyme kinetics and mechanisms.
  • Prodrug Potential : The compound can be utilized as a prodrug, which is metabolized in the body to release active pharmaceutical ingredients. This characteristic is particularly valuable in designing targeted therapies that minimize side effects on healthy tissues .

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, compounds containing similar structures have shown effectiveness against various bacterial strains, including Bacillus subtilis and Pseudomonas aeruginosa, as well as antifungal activity against Aspergillus niger .

Anticancer Properties

The compound's structural analogs have been investigated for anticancer activity. A study highlighted the development of hypoxia-activated prodrugs that selectively target hypoxic cancer cells, which are often resistant to conventional therapies. These compounds demonstrated significant cytotoxicity against cancer cell lines under hypoxic conditions, suggesting potential applications in cancer treatment .

Case Studies

  • Prodrug Development : A study focused on developing hypoxia-activated prodrugs based on this compound derivatives showed promising results in preclinical models. These compounds effectively inhibited histone deacetylases (HDACs), leading to increased acetylation of histones, a marker associated with cancer cell apoptosis .
  • GPR34 Antagonists : Research involving structurally related compounds identified new antagonists for GPR34, a receptor implicated in various diseases. One derivative displayed low cytotoxicity and high selectivity, inhibiting ERK1/2 phosphorylation in vitro and demonstrating efficacy in mouse models of neuropathic pain without adverse effects .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
Methyl (2E)-3-[4-(methoxy)phenyl]prop-2-enoateMethoxy StructureModerate antimicrobial activity
Ethyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoateEthyl StructureEnhanced anticancer properties
Methyl (2E)-3-[4-(benzyloxy)phenyl]but-2-enoateButenoate StructureSimilar enzyme interactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach, starting with the preparation of the benzyloxy-substituted phenyl precursor. A common method is the condensation of 4-(benzyloxy)benzaldehyde with methyl propiolate under basic conditions (e.g., Knoevenagel condensation). Key parameters include temperature control (60–80°C), solvent selection (ethanol or THF), and catalyst use (e.g., piperidine). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield optimization requires precise stoichiometry and inert atmosphere conditions to prevent oxidation of the α,β-unsaturated ester .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

  • ¹H NMR : Identifies protons on the benzyloxy group (δ 5.05–5.15 ppm, singlet) and the α,β-unsaturated ester (δ 6.3–7.5 ppm, coupling constant J = 15–16 Hz for trans-configuration).
  • ¹³C NMR : Confirms the ester carbonyl (δ 165–170 ppm) and olefinic carbons (δ 120–140 ppm).
  • IR Spectroscopy : Detects ester C=O stretching (~1720 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 297.1125 for C₁₈H₁₆O₃) .

Q. How does the benzyloxy group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : The benzyloxy group enhances lipophilicity but introduces sensitivity to acidic hydrolysis. Stability studies should employ:

  • pH-dependent degradation assays : Monitor ester hydrolysis via HPLC at pH 2–9 (buffers like phosphate or acetate).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 200°C, revealing decomposition points.
  • Light exposure tests : UV-Vis spectroscopy tracks photodegradation under accelerated light conditions (e.g., ICH Q1B guidelines). Results show faster degradation in acidic media (pH < 4) due to benzyl ether cleavage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Discrepancies often arise from structural variations or assay conditions. To address this:

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replace benzyloxy with methoxy or halogens) and test in standardized assays (e.g., COX-2 inhibition or antiproliferative screens).
  • Meta-analysis of published data : Use tools like RevMan to compare IC₅₀ values across studies, adjusting for variables like cell line specificity or solvent polarity.
  • Docking simulations : Molecular modeling (e.g., AutoDock Vina) predicts binding affinities to target proteins, clarifying mechanistic inconsistencies .

Q. How do electronic effects of substituents on the phenyl ring modulate the compound’s reactivity in Michael addition reactions?

  • Methodological Answer : Electron-donating groups (e.g., benzyloxy) activate the α,β-unsaturated ester for nucleophilic attack. Experimental approaches include:

  • Kinetic studies : Monitor reaction rates with thiols or amines via stopped-flow UV-Vis.
  • DFT calculations : Compute Fukui indices to identify electrophilic centers. Data show that para-benzyloxy substitution increases electrophilicity at the β-carbon by +0.15 eV compared to meta-substituted analogs.
  • Isotopic labeling : Use ¹⁸O-labeled esters to track regioselectivity in adduct formation .

Q. What experimental designs are recommended for studying the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Follow OECD guidelines for environmental persistence:

  • Biodegradation assays : Use activated sludge or sediment-water systems to measure half-life under aerobic/anaerobic conditions.
  • Photolysis studies : Exclude UV light in dark controls to isolate hydrolysis pathways.
  • Bioaccumulation potential : Calculate log Kₒw (octanol-water partition coefficient) via shake-flask methods; values >3 indicate high bioaccumulation risk.
  • Toxicity profiling : Daphnia magna acute toxicity tests (48h EC₅₀) and algal growth inhibition assays provide ecotoxicological data .

Key Recommendations for Researchers

  • Prioritize stereochemical purity (HPLC chiral columns) to avoid confounding bioactivity results.
  • Use cryopreservation (-80°C under argon) for long-term storage to prevent ester hydrolysis.
  • Collaborate with computational chemists to integrate SAR with machine learning models for predictive design.

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